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Compound of Interest |

Sulfadimethoxine sodium salt,
Compound Name:
analytical standard
CAS No.: 1037-50-9
Cat. No.: B089662
. J

Executive Summary & Molecular Identity

Sulfadimethoxine Sodium is the sodium salt of the long-acting sulfonamide antimicrobial,
sulfadimethoxine. Unlike its free acid counterpart, the sodium salt exhibits distinct solubility and
spectral properties due to the ionization of the sulfonamide nitrogen (

e |[UPAC Name: Sodium;4-(4-amino-N-(2,6-dimethoxypyrimidin-4-
yl)benzenesulfonamido)benzenesulfonate (Note: The anionic charge is delocalized across
the sulfonamide nitrogen).[1]

e Molecular Formula:

[1]

» Molecular Weight: 332.31 g/mol [1]
e CAS Number: 1037-50-9[1]

o Key Structural Feature: The sodium cation replaces the acidic proton on the sulfonamide
nitrogen (
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), significantly altering the electron density of the pyrimidine ring and the

moiety compared to the free acid.

UV-Visible Spectroscopy
Mechanistic Insight

The UV absorption of Sulfadimethoxine Sodium is governed by

transitions within the aromatic sulfanilamide moiety and the dimethoxypyrimidine ring. The
ionization of the sulfonamide nitrogen in the sodium salt creates a hyperchromic and
bathochromic shift compared to the free acid form, stabilizing the resonance structure.

Spectral Data

Parameter Value | Range Assignment

B-band (Benzenoid)

(Primary) 271 nm N
transition
(Secondary) ~245 nm E-band (Ethylenic) transition
Molar Absorptivity ( ~21,000 At 271 nm in aqueous buffer
) (pH>7)
Acidic pH converts salt to free
acid (
pH Dependence Significant

shifts to ~268 nm); Basic pH

maintains anionic form.[1]

Experimental Protocol: Quantitative UV Assay

e Solvent System: 0.1 N NaOH (to ensure complete ionization) or Phosphate Buffer pH 7.4.[1]
o Concentration: Prepare a stock of

, dilute to

for analysis.
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e Validation Criterion: The ratio of absorbance at 271 nm to 245 nm should remain constant
(approx. 1.2-1.3) for pure samples.

Vibrational Spectroscopy (FTIR)
Mechanistic Insight

The formation of the sodium salt removes the
stretch associated with the sulfonamide group and shifts the

stretching vibrations to lower wavenumbers due to the resonance delocalization of the negative
charge onto the oxygen atoms (

).
Spectral Data (KBr Pellet)
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Wavenumber (

Functional Group

Salt vs. Free Acid

Intensity . o
) Assignment Distinction
Present in both.[1]
) Primary Amine ( Doublet indicates
3350 - 3450 Medium, Sharp ] )
) Stretch symmetric/asymmetric
stretch.
Pyrimidine Ring Shifted slightly due to
~1580 - 1600 Strong / electron donation from
anion.[1]
Diagnostic: Shifted to
lower frequency vs
1120 - 1140 Strong Symmetric Stretch free acid (~1150
)-[1]
Broadened and
shifted vs free acid
1250 - 1320 Strong Asymmetric Stretch (~1350
)[1]
Fingerprint region for
600 - 800 Medium Stretch / Aromatic CH  61ymorphism check.
bend [1]
Critical: The band at
_ ~3250
Sulfonamide
Absence N/A (sulfonamide NH)
Stretch

seen in free acid is

absent.

Experimental Protocol: ATR-FTIR

e Preparation: No sample prep required for ATR (Attenuated Total Reflectance).[1] Ensure

crystal (Diamond/ZnSe) is clean.[1]
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e Acquisition: 32 scans at

resolution.

o Baseline: Air background.

e Processing: Apply baseline correction. Look for the absence of the sulfonamide N-H peak to
confirm salt formation.

Nuclear Magnetic Resonance (NMR)

Mechanistic Insight
The

-NMR spectrum of the sodium salt in
or
is characterized by the absence of the sulfonamide exchangeable proton (which appears at

ppm in the free acid). The protons on the pyrimidine ring and the benzene ring ortho to the
sulfonamide group experience shielding changes due to the anionic charge.

Spectral Data ( -NMR, 400 MHz, DMSO- )
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Chemical Shift (

ppm)

Multiplicity

Integration

Assignment

7.60-7.70

Doublet (

)

2H

Aromatic protons

ortho to

group (

of benzene)

6.55 - 6.65

Doublet (

)

2H

Aromatic protons

ortho to

group (

of benzene)

5.90 - 6.00

Singlet

1H

Pyrimidine ring proton

(
)

5.70 - 5.80

Broad Singlet

2H

Primary Amine (

) - Exchangeable with

3.75-3.80

Singlet

6H

Methoxy groups (

)

Missing

Sulfonamide

(Would be ~11.0 ppm

in free acid)

Experimental Protocol: Sample Preparation

e Solvent: DMSO-

is preferred to observe the primary amine protons.

will cause the
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peak to disappear (exchange), simplifying the aromatic region.

e Concentration: 10-15 mg of SDM-Na in 0.6 mL solvent.

o Reference: TMS (0.00 ppm) or residual solvent peak (DMSO quintet at 2.50 ppm).[1]

Mass Spectrometry (MS)
Mechanistic Insight

Sulfadimethoxine Sodium ionizes readily in Electrospray lonization (ESI) positive mode,
typically protonating to form

.[1] A critical technical nuance is the isobaric fragmentation at m/z 156. The parent ion (m/z
311) cleaves at the sulfonamide bond, producing two distinct fragments with the same nominal
mass (156 Da): the sulfanilamide moiety and the dimethoxypyrimidine moiety. High-resolution
MS (TOF) is required to distinguish them.[1]

Fragmentation Pathway Diagram
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Parent lon [M+H]+
m/z 311.08

S-N Cleavage
(Loss of Pyrimidine)

S-N Cleavage
Loss of Sulfanilamide)

Fragment A Fragment B
(Sulfanilamide cation) (Dimethoxypyridine cation)
m/z 156.01 m/z 156.07

Fragment C Fragment D
(Rearrangement) (Aniline cation)
m/z 108.04 m/z 92.05

Fragment E
(Ring contraction)
m/z 65.04

Figure 1: ESI(+) Fragmentation Pathway of Sulfadimethoxine showing isobaric splitting at m/z 156.

Click to download full resolution via product page

Figure 1: The dual pathway at m/z 156 is a critical quality attribute for confirming the pyrimidine
ring integrity.

Spectral Data (ESI-MS/MS)
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m/z (lon) Identity Origin

311 Protonated Molecular lon

Sodium Adduct (Common in

333
salt samples)

156 Sulfanilamide fragment (Exact
mass: 156.0119)

156 Dimethoxypyrimidine fragment
(Exact mass: 156.0773)

92 Aniline moiety (Diagnostic for

sulfonamides)

Analytical Workflow & Validation

To ensure data integrity during drug development, the following workflow integrates these
spectral techniques into a self-validating loop.

UV-Vis (271 nm)

Check Purity/Conc

FTIR (ATR) 1H-NMR (DMSO-d6) LC-MS/MS
Confirm Salt Form Structural ID Impurity Profiling
(No NH band) (Check Methoxy/Aromatic) (m/z 311 -> 156)

Click to download full resolution via product page
Figure 2: Integrated Spectral Validation Workflow for Sulfadimethoxine Sodium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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